4-Chloro-5-nitro-2-(trifluoromethyl)toluene
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Overview
Description
1-Chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF3NO2. It belongs to the family of chlorinated nitroaromatic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-4-methyl-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of unwanted side products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the reactivity of the compound towards nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Reduction: Formation of 1-chloro-4-methyl-2-amino-5-(trifluoromethyl)benzene.
Oxidation: Formation of 1-chloro-4-carboxy-2-nitro-5-(trifluoromethyl)benzene.
Scientific Research Applications
1-Chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups (nitro and trifluoromethyl) enhance the compound’s reactivity towards nucleophilic substitution reactions. The nitro group can stabilize the negative charge formed during the reaction, facilitating the substitution process .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
Uniqueness
1-Chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophilic substitution and enhanced stability of the resulting intermediates .
Properties
Molecular Formula |
C8H5ClF3NO2 |
---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-2-7(13(14)15)6(9)3-5(4)8(10,11)12/h2-3H,1H3 |
InChI Key |
VGDCSFXHVXRYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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